
3-(2-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
カタログ番号 B2392963
CAS番号:
1448059-82-2
分子量: 408.49
InChIキー: LWAGDDSNRMJBSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a thiophene carbonyl group, and a tetrahydroisoquinoline group. These groups could potentially give the compound interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached. It also includes a thiophene carbonyl group, which is a five-membered ring containing sulfur and a carbonyl group (C=O). Finally, it includes a tetrahydroisoquinoline group, which is a type of nitrogen-containing cyclic compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the carbonyl group could be involved in a variety of reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could affect its polarity and hence its solubility in different solvents .科学的研究の応用
Anticancer Agents
- A study by Fang et al. (2016) focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which were evaluated for their antitumor activities against various human cancer cell lines. These compounds showed moderate to high levels of antitumor activities, comparable to 5-fluorouracil, a standard anticancer drug (Fang et al., 2016).
Neurokinin-1 Receptor Antagonist
- Harrison et al. (2001) synthesized 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, an orally active, h-NK(1) receptor antagonist with potential applications in treating emesis and depression (Harrison et al., 2001).
Organic Light-Emitting Diode (OLED) Applications
- Tsuboyama et al. (2003) studied phosphorescence of homoleptic cyclometalated iridium(III) complexes with ligands including 1-(thiophen-2-yl)isoquinolinato. These complexes were used in OLED devices, producing high efficiency and pure-red emission, indicating potential applications in display technologies (Tsuboyama et al., 2003).
Antifungal Activity
- Zhang et al. (2018) designed and synthesized novel tetrahydroquinoline compounds containing thiocarbonyl moiety based on the structure of aspernigerin. These compounds exhibited significant antifungal activity, particularly against Valsa mali, suggesting their potential as commercial fungicides (Zhang et al., 2018).
Blood-Brain Barrier Transport Studies
- Savolainen et al. (2015) presented the synthesis and in vivo evaluation of fluorine-18 labeled radiopharmaceuticals for studying P-Glycoprotein function at the blood-brain barrier. This research has implications for understanding drug transport across the blood-brain barrier in neurological diseases (Savolainen et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S/c24-20-5-2-1-4-17(20)8-10-22(27)25-19-9-7-16-11-12-26(15-18(16)14-19)23(28)21-6-3-13-29-21/h1-7,9,13-14H,8,10-12,15H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAGDDSNRMJBSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3F)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenyletha...
1153874-30-6; 300726-25-4

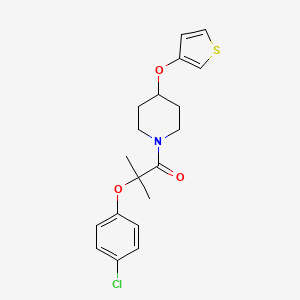
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)


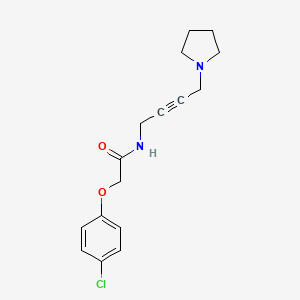

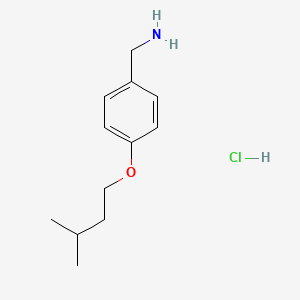
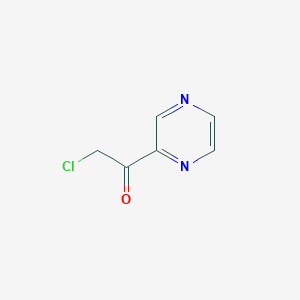
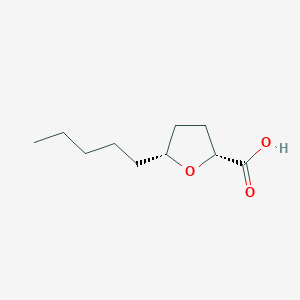
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392897.png)

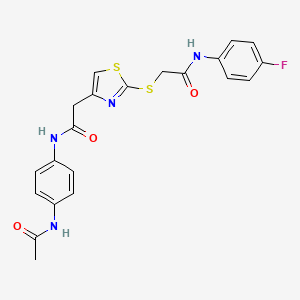

![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)